4-Chloropyridazin-3-amine is a heterocyclic compound characterized by the presence of both nitrogen and chlorine atoms in its structure. It is classified as an amine due to the amino group attached to the pyridazine ring. This compound is of interest in various scientific fields, including medicinal chemistry, due to its potential biological activities and applications.
4-Chloropyridazin-3-amine is derived from pyridazine, a six-membered aromatic ring containing two nitrogen atoms. The compound can be synthesized through various chemical reactions involving chlorination and amination processes. It falls under the category of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in their rings.
The synthesis of 4-Chloropyridazin-3-amine typically involves the following methods:
One common synthetic route involves reacting 5-chloropyridazin-3(2H)-one with ammonia under controlled conditions, often in solvents like dimethylformamide or methylene chloride at elevated temperatures. The yield and purity of the product can be optimized through techniques such as recrystallization or column chromatography .
The molecular formula for 4-Chloropyridazin-3-amine is C4H4ClN3. Its structure features a pyridazine ring with a chlorine atom at the 4-position and an amino group at the 3-position. The compound's molecular weight is approximately 145.55 g/mol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure. For instance, NMR data may show characteristic shifts corresponding to the hydrogen atoms on the pyridazine ring and the amino group .
4-Chloropyridazin-3-amine can participate in various chemical reactions, including:
Reagents commonly used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution reactions .
The mechanism of action of 4-Chloropyridazin-3-amine involves its interaction with specific biological targets, such as enzymes or receptors. The compound can modulate these targets by either inhibiting or activating their activity, leading to various biological effects. For instance, it has been investigated for its potential antimicrobial and anticancer properties, indicating its role in interfering with cellular processes .
4-Chloropyridazin-3-amine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both laboratory research and industrial settings .
4-Chloropyridazin-3-amine has several applications in scientific research:
Pyridazine derivatives represent a cornerstone of nitrogen-rich heterocyclic chemistry, with 4-Chloropyridazin-3-amine (CAS: 1353101-17-3, C₄H₄ClN₃, MW: 129.55 g/mol) emerging as a structurally unique scaffold. Characterized by an adjacent chloro-amino pairing on its electron-deficient ring, this compound enables precise molecular modifications critical for drug discovery. Its significance lies in the synergistic interplay between the electron-withdrawing chlorine (C-4) and the electron-donating amino group (C-3), which dictates reactivity patterns and biological interactions. As a synthetic intermediate, it bridges traditional heterocyclic chemistry and modern targeted therapeutics, particularly in kinase modulation and anticancer agent development [5].
The medicinal exploration of pyridazines began in the mid-20th century, evolving from simple diuretic agents (e.g., aminometradine) to targeted therapies. Early pyridazine drugs focused on cardiovascular applications, but the discovery of their kinase inhibitory potential in the 1990s shifted focus toward oncology. The introduction of halogen atoms, particularly chlorine, addressed metabolic instability limitations of early derivatives. Chlorine’s role extends beyond steric blocking: it enhances binding affinity through halogen bonding with kinase hinge regions and reduces oxidative deamination. This is exemplified by fused pyridazines like imidazo[1,2-b]pyridazines, where C-3 chlorine improved kinase selectivity by 10-fold in preclinical models (Table 1) [3] [5].
Table 1: Evolution of Chloropyridazine-Based Kinase Inhibitors
Compound | Target | Structural Feature | Key Advancement |
---|---|---|---|
Early Pyridazine Diuretics | Carbonic Anhydrase | Unsubstituted Pyridazine | Low selectivity, rapid metabolism |
Imidazo[1,2-b]pyridazines | JAK/Syk Kinases | C-3 Chlorine + C-6 Amino group | Enhanced hinge binding, t₁/₂ > 8 hours |
4-Amino-3-chloro Derivatives | VEGFR-2/PDGFR-β | Chloro-amino adjacency | Dual kinase inhibition, IC₅₀ < 1 μM |
Recent work exploits 4-Chloropyridazin-3-amine as a precursor to fused systems. Pavana et al. synthesized pyrrolo[3,2-d]pyrimidin-4-amines (e.g., compound 4.1.88) via nucleophilic substitution followed by cyclization. These exhibited nanomolar tubulin depolymerization activity (EC₅₀: 7.4 nM), rivaling combretastatin A-4. The chlorine atom facilitated key SNAr reactions enabling annulation – a flexibility absent in unchlorinated analogs [3].
Positional isomerism in chloropyridazines profoundly influences electronic distribution and bioactivity. Comparative studies reveal that 4-chloro isomers exhibit superior leaving-group ability over 5-chloro analogs due to resonance-assisted charge localization. This is quantified by computational parameters (Table 2): 4-Chloropyridazin-3-amine shows a reduced LUMO energy (−2.1 eV) versus 5-chloro isomers (−1.7 eV), accelerating nucleophilic displacement [7].
Table 2: Electronic Properties of Chloropyridazine Isomers
Isomer | LUMO (eV) | LogP | H-Bond Acceptors | Reactivity with Benzylamine (k, s⁻¹) |
---|---|---|---|---|
4-Chloropyridazin-3-amine | −2.1 | 0.712 | 3 | 8.7 × 10⁻³ |
5-Chloropyridazin-3-amine | −1.7 | 0.682 | 3 | 2.1 × 10⁻³ |
3-Chloropyridazin-4-amine | −1.9 | 0.704 | 3 | 3.9 × 10⁻³ |
The ortho-positioned chloro and amino groups create an electronic asymmetry ideal for metal-free cross-couplings. For example, Buchwald-Hartwig amination of 4-Chloropyridazin-3-amine with trans-1,4-diaminocyclohexane occurs regioselectively at C-4, yielding kinase inhibitors with >90% selectivity for JAK2 over JAK3. Conversely, 3,5-dichloro isomers undergo uncontrolled bis-amination, reducing therapeutic utility [5]. Infrared spectroscopy confirms enhanced polarization: the C-Cl stretch in 4-Chloropyridazin-3-amine appears at 740 cm⁻¹, shifted 30 cm⁻¹ lower than in 4,5-dichloropyridazine, indicating heightened electrophilicity .
The ortho chloro-amino motif operates through three synergistic mechanisms:
This synergy is exemplified in DNA-interactive agents. Kumar et al. demonstrated that chloro-arylazopyrazoles derived from pyridazines undergo photoinduced radical generation upon UV exposure. The C-Cl bond cleavage generates aryl radicals that alkylate DNA, causing strand breaks. Compounds with electron-donating groups para to the azo linker (e.g., 5g) showed 95% plasmid DNA cleavage at 50 μM under UV-A, outperforming non-chlorinated analogs by 3-fold. The chlorine atom’s electron-withdrawing effect polarizes the azo bond, lowering the activation barrier for N₂ extrusion [4].
In kinase inhibitors, the amino group anchors hydrogen bonding to the hinge region (e.g., Glu883 in EGFR), while chlorine fills a hydrophobic pocket. Patent US20070078136A1 details imidazo[1,2-b]pyridazine-6,8-diamines synthesized from 4-Chloropyridazin-3-amine. Compound examples showed IC₅₀ < 10 nM against SYK kinase due to chloro-enhanced hydrophobic contact with Leu499 (Table 3) [5].
Table 3: Bioactive Derivatives of 4-Chloropyridazin-3-amine
Derivative | Biological Target | Key Activity | Mechanistic Role of Chloro-Amino Pair |
---|---|---|---|
7-Benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines | Tubulin/VEGFR-2 | Microtubule depolymerization, IC₅₀: 0.48 μM | Chlorine enables SNAr during annulation |
Imidazo[1,2-b]pyridazine-6,8-diamines | SYK Kinase | IC₅₀: 8.2 nM; anti-inflammatory effects | Halogen bonding to Leu499; amino group H-bonds |
4-Arylazo-1-phenyl-3-(2-thienyl)-5-trifluoromethylpyrazoles | DNA Photocleavage | 95% cleavage at 50 μM (UV-A) | Radical generation via C-Cl bond homolysis |
Fluciclovine (AXUMIN™) | ASCT2/LAT1 Transporters | PET imaging tracer for prostate cancer | Chlorine mimics leucine’s hydrophobic side chain |
The scaffold’s versatility extends to diagnostic agents. Fluciclovine F-18 (anti-[¹⁸F]FACBC), a prostate cancer PET tracer, uses the chlorocyclobutane moiety to mimic leucine’s hydrophobic side chain. While not a direct derivative, its design principles reflect chloro-amino optimization: chlorine’s steric bulk and lipophilicity facilitate LAT1 transporter uptake (Km: 142 μM), while the amino group enables zwitterionic formation essential for cellular retention [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: